molecular formula C18H30F3N3 B3851365 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine

Cat. No.: B3851365
M. Wt: 345.4 g/mol
InChI Key: LZMZXBOPTVDSHV-UHFFFAOYSA-N
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Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30F3N3/c1-22(2)11-7-13-24(14-8-12-23(3)4)15-16-9-5-6-10-17(16)18(19,20)21/h5-6,9-10H,7-8,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZXBOPTVDSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then subjected to nucleophilic substitution with 3-aminopropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a reactive amine, it can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This compound can also act as a catalyst or promoter in chemical reactions, enhancing the rate and efficiency of the processes .

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine can be compared with other similar compounds such as:

  • Bis(3-dimethylamino-1-propyl)amine
  • N,N,N’,N’-Tetramethyldipropylenetriamine
  • 3,3’-Iminobis(N,N-dimethylpropylamine)

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The presence of the trifluoromethyl group in N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine imparts unique characteristics, such as increased lipophilicity and enhanced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine

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